1,4-Dibromo-2,5-difluoro-3-(fluoromethoxy)benzene
Description
Properties
Molecular Formula |
C7H3Br2F3O |
|---|---|
Molecular Weight |
319.90 g/mol |
IUPAC Name |
1,4-dibromo-2,5-difluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(11)5(9)7(6(3)12)13-2-10/h1H,2H2 |
InChI Key |
JLLYRPCYEOJFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)OCF)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Compound A : 1,4-Dibromo-2,5-bis(alkyloxy)benzene derivatives (e.g., 1,4-dibromo-2,5-bis(octyloxy)benzene)
- Substituents : Alkyloxy (–OR) groups at positions 2 and 3.
- Key Differences :
- The alkyloxy groups in Compound A are less electronegative than the fluorine atoms in the target compound, leading to reduced dipole moments and weaker intermolecular interactions (e.g., C–Br···π vs. F···F or F···Br interactions).
- Spectral Data : Absorption maxima (λmax) for Compound A derivatives are observed at ~210, 232, and 300–302 nm (π←π and π←n transitions), whereas the fluorinated target compound is expected to exhibit bathochromic shifts due to increased electron-withdrawing effects .
- Synthesis : Compound A is synthesized via nucleophilic substitution reactions, contrasting with the target compound’s likely fluorination/halogenation pathways involving specialized reagents for introducing fluorine and fluoromethoxy groups .
Compound B : 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (CAS 2375-96-4)
- Substituents : Trifluoromethyl (–CF₃) groups at positions 2 and 4.
Structural and Functional Group Analysis
Intermolecular Interactions and Crystal Packing
- Target Compound : Fluorine atoms and the fluoromethoxy group may engage in F···F, C–F···π, or C–Br···O interactions, influencing crystal packing and thermal stability. These interactions differ from the C–Br···π and C–H···Br contacts observed in Compound A derivatives .
- Compound B : The –CF₃ groups likely dominate packing via hydrophobic interactions, reducing polarity compared to the target compound.
Environmental and Regulatory Considerations
- Brominated aromatics are scrutinized for persistence and toxicity.
Q & A
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